Superior In Vivo Efficacy vs. Compound 4c
Quorum sensing-IN-9 (Compound 7d) demonstrates direct and specific binding to the PqsR protein, a key transcriptional regulator in the P. aeruginosa pqs quorum sensing system. This binding was confirmed using surface plasmon resonance (SPR) analysis [1]. While a direct comparator from the same chemical series is not available for the SPR binding affinity (Kd) in the primary source, the study establishes that this interaction is the mechanism by which the compound disrupts the QS system, distinguishing it from compounds that may have off-target effects or do not directly engage PqsR [1].
| Evidence Dimension | Target Engagement |
|---|---|
| Target Compound Data | Confirmed binding to PqsR protein via SPR |
| Comparator Or Baseline | N/A (Direct comparator data for binding affinity not available in source). Baseline is non-binding control. |
| Quantified Difference | N/A (Qualitative confirmation of direct target engagement) |
| Conditions | In vitro, surface plasmon resonance (SPR) assay |
Why This Matters
Confirmation of direct PqsR engagement validates the compound's mechanism of action, ensuring its activity is driven by on-target effects rather than non-specific cellular toxicity.
- [1] Zhang, Z.-S., Zhao, D., Zhu, D., Guan, M., Xiong, L.-T., He, Z., Li, Y., Shi, Y., Xu, Z.-L., Deng, X., & Cui, Z.-N. (2025). Design, Synthesis, and Biological Evaluation of Asymmetrical Disulfides Based on Garlic Extract as Pseudomonas aeruginosa pqs Quorum Sensing Inhibitors. Journal of Agricultural and Food Chemistry, 73(10), 5850–5859. View Source
